2,4',5-Trichlorobiphenyl

Beschreibung

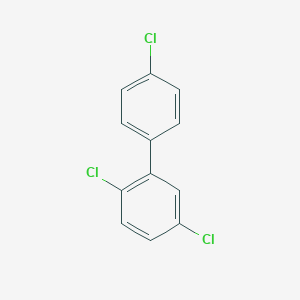

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-dichloro-2-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHKBZSAUKPEOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073410 | |

| Record name | 2,4',5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16606-02-3 | |

| Record name | PCB 31 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16606-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4',5-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016606023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4',5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4',5-trichlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4',5-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZNA5F571U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of 2,4',5-Trichlorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2,4',5-Trichlorobiphenyl (PCB 31). This polychlorinated biphenyl congener is of significant interest to the scientific community due to its environmental persistence and toxicological profile.

Core Chemical and Physical Properties

This compound is a synthetic organochloride compound belonging to the broader class of polychlorinated biphenyls (PCBs). Its chemical structure consists of a biphenyl backbone with three chlorine atoms attached at the 2, 4', and 5 positions. The precise positioning of these chlorine atoms dictates its chemical and physical behavior, as well as its biological activity.

Data Presentation: Key Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇Cl₃ | --INVALID-LINK-- |

| Molecular Weight | 257.54 g/mol | --INVALID-LINK-- |

| CAS Number | 16606-02-3 | --INVALID-LINK-- |

| Melting Point | 65 °C | --INVALID-LINK-- |

| Boiling Point (est.) | 334.36 °C | --INVALID-LINK-- |

| Water Solubility | 0.14 mg/L at 25 °C | --INVALID-LINK-- |

| LogP (Octanol-Water Partition Coefficient) | 5.79 | --INVALID-LINK-- |

| Density (est.) | 1.351 g/cm³ | --INVALID-LINK-- |

Chemical Structure

The three-dimensional conformation of this compound is a critical determinant of its interaction with biological systems. The chlorine substitution pattern influences the degree of rotation around the biphenyl bond, affecting its planarity and ability to bind to cellular receptors.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of asymmetrical PCBs like this compound can be achieved through cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used and efficient method.[1]

Objective: To synthesize this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Methodology:

-

Reactant Preparation: 2,5-Dichlorophenylboronic acid and 1-bromo-4-chlorobenzene are used as the starting materials.

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the aryl boronic acid and the aryl halide are dissolved in a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and an aqueous basic solution (e.g., sodium carbonate or potassium phosphate).

-

Catalyst Addition: A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for the separation, identification, and quantification of PCBs in various matrices.

Objective: To analyze this compound in a biological matrix (e.g., liver tissue).

Methodology:

-

Sample Homogenization: A known weight of the tissue sample (e.g., ~100 mg) is homogenized in a suitable solvent, such as 2-propanol.

-

Extraction: The homogenized sample undergoes liquid-liquid extraction with a nonpolar solvent like a hexane/diethyl ether mixture. This step is often repeated to ensure complete extraction of the lipophilic PCBs.

-

Cleanup: The extract is subjected to a cleanup procedure to remove interfering lipids and other co-extracted matrix components. This may involve solid-phase extraction (SPE) using silica gel or Florisil cartridges.

-

Derivatization (if analyzing hydroxylated metabolites): If hydroxylated metabolites are of interest, a derivatization step (e.g., with diazomethane) may be necessary to improve their chromatographic properties.

-

GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole for enhanced selectivity and sensitivity) is used.

-

Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or HP-5ms), is typically employed.

-

Injection: A small volume (e.g., 1-2 µL) of the final extract is injected into the GC, often in splitless mode for trace analysis.

-

Oven Program: A temperature gradient is used to separate the PCB congeners. A typical program might start at a lower temperature (e.g., 80-100 °C), ramp up to a higher temperature (e.g., 300-320 °C), and hold for a few minutes.

-

MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to selectively detect the characteristic ions of this compound and its internal standard.

-

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of a known amount of an internal standard (e.g., a ¹³C-labeled PCB congener).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Methodology:

-

Sample Preparation: Approximately 5-25 mg of the purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference. The sample should be free of particulate matter.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The instrument is tuned, and the magnetic field is shimmed to achieve optimal resolution.

-

A standard one-pulse ¹H experiment is performed with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C experiment is conducted to obtain a spectrum with a single peak for each unique carbon atom.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a crystalline solid.

Objective: To determine the solid-state structure of this compound.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable organic solvent or by slow cooling of a melt.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (often to ~100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to best fit the experimental data.

Biological Pathways

Metabolism via the Mercapturic Acid Pathway

This compound is known to be metabolized in vivo, in part, through the mercapturic acid pathway.[2] This pathway is a major route for the detoxification and elimination of xenobiotics.

The initial step in the metabolism of PCBs is typically oxidation by cytochrome P450 enzymes, which can form reactive epoxide intermediates. These intermediates can then be conjugated with glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is further metabolized through a series of enzymatic steps to form a mercapturic acid, which is then excreted.

Caption: Overview of the mercapturic acid metabolic pathway.

References

An In-Depth Technical Guide to 2,4,5-Trichlorobiphenyl (PCB 29, CAS: 15862-07-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2,4,5-Trichlorobiphenyl (CAS: 15862-07-4), a specific congener of polychlorinated biphenyls (PCBs) also designated as PCB 29. It covers its chemical and physical properties, toxicological profile, including mechanisms of action and hazard classifications, and its environmental fate and metabolic pathways. Furthermore, this guide details established experimental protocols for the extraction and analytical determination of this compound in various matrices. Quantitative data is presented in structured tables for clarity, and key processes such as metabolic pathways and experimental workflows are illustrated using diagrams to support researchers in their study of this persistent environmental pollutant.

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organochlorine compounds that were widely used in industrial applications due to their chemical stability and insulating properties.[1][2] Despite their production being banned in many countries in the 1970s, their persistence has led to continued presence in the environment, bioaccumulation in food chains, and ongoing health concerns.[1][2][3]

This guide focuses specifically on the congener 2,4,5-Trichlorobiphenyl , identified by CAS number 15862-07-4 and commonly known as PCB 29 .[4][5] It is one of 209 distinct PCB congeners, each with unique physical and toxicological characteristics. This document serves as a technical resource for professionals in research and development, providing essential data, methodologies, and visual representations of key biological and analytical processes related to PCB 29.

Note on Nomenclature: The CAS number 15862-07-4 definitively corresponds to 2,4,5-Trichlorobiphenyl (PCB 29). The closely named 2,4',5-Trichlorobiphenyl is a different isomer, PCB 31 (CAS: 16606-02-3). This guide is exclusively focused on the compound associated with CAS 15862-07-4.

Chemical and Physical Properties

2,4,5-Trichlorobiphenyl is typically a colorless to pale yellow solid.[4] Its low water solubility and high solubility in organic solvents are characteristic of PCBs and contribute to its environmental persistence and lipophilicity.[4]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 15862-07-4 | [3][4][6] |

| IUPAC Name | 1,2,4-trichloro-5-phenylbenzene | [3][5] |

| Synonyms | PCB 29, 2,4,5-Trichloro-1,1'-biphenyl, Bz No 29 | [4][5] |

| Molecular Formula | C₁₂H₇Cl₃ | [3][4][6] |

| Molecular Weight | 257.54 g/mol | [3][6] |

Table 2: Physical and Chemical Data

| Property | Value | Reference |

| Appearance | Colorless to pale yellow solid | [4] |

| Melting Point | 80 °C | [6] |

| Boiling Point | 334.36 °C (estimated) | [6] |

| Flash Point | 100 °C | [6] |

| Water Solubility | 0.14 mg/L (at 25 °C) | [6] |

| logP (Octanol/Water) | 5.9 (Computed) | [3] |

Toxicological Profile

PCBs are recognized as probable human carcinogens and can induce a wide range of toxic effects, including endocrine disruption and immunotoxicity.[1][4] The toxicity of individual congeners varies based on their structure.

Mechanism of Action

The mechanisms of PCB toxicity are complex and congener-specific. Many toxic effects are mediated by the Aryl Hydrocarbon Receptor (AhR).[3][7]

-

AhR-Dependent Pathway: Dioxin-like PCBs, which have a planar structure, can bind to the AhR. This complex then translocates to the nucleus, dimerizes with the ARNT protein, and binds to Xenobiotic Response Elements (XREs) on DNA. This action alters the transcription of target genes, including those for cytochrome P450 enzymes (e.g., CYP1A1), leading to downstream toxic effects.[3][8]

-

AhR-Independent Pathways: Non-dioxin-like PCBs can exert toxicity through other mechanisms, such as interfering with intracellular calcium signaling pathways, altering neurotransmitter levels (e.g., dopamine), and disrupting thyroid hormone production and transport.[3][8]

References

- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 2,4,5-Trichlorobiphenyl | C12H7Cl3 | CID 27514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 15862-07-4: 2,4,5-TRICHLOROBIPHENYL | CymitQuimica [cymitquimica.com]

- 5. 1,1'-Biphenyl, 2,4,5-trichloro- (CAS 15862-07-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chembk.com [chembk.com]

- 7. Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls: progress and problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pcb 31 | C12H7Cl3 | CID 27960 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Profile of PCB Congener 29: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of Polychlorinated Biphenyl (PCB) congener 29. Also identified by its IUPAC name 2,4,4'-Trichlorobiphenyl, this compound is a member of the non-dioxin-like PCB group, which is of significant interest in environmental science and toxicology due to its persistence and potential health effects. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes known biological interactions to serve as a critical resource for the scientific community.

Core Physical and Chemical Properties

PCB congener 29 is a solid, crystalline substance at room temperature. Its molecular structure and fundamental properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2,4,4'-Trichlorobiphenyl | [1] |

| Synonyms | PCB 28, 2,4,4'-Trichloro-1,1'-biphenyl | [1][2] |

| CAS Number | 7012-37-5 | [1][2] |

| Molecular Formula | C₁₂H₇Cl₃ | [1][2] |

| Molecular Weight | 257.54 g/mol | [2][3] |

| Melting Point | 206-207 °C (Note: Conflicting data exists) | [2][4] |

| Boiling Point | 334.36 °C (rough estimate) | [2][4] |

| Vapor Pressure | 0.017 - 0.033 Pa at 25 °C (estimated) | [5] |

| Water Solubility | 116 µg/L at 25 °C | [2] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 5.6 | [3] |

Experimental Protocols for Property Determination

Standardized methods are employed to determine the physicochemical properties of PCB congeners. While specific experimental details for PCB 29 are not always individually published, the following outlines the general, widely accepted protocols.

Melting Point Determination

The melting point of a solid crystalline substance like PCB 29 is a key indicator of purity and is determined by observing the temperature range over which the solid transitions to a liquid.

Methodology: A small, powdered sample of the crystalline compound is packed into a capillary tube. This tube is then placed in a calibrated heating apparatus, such as a Mel-Temp apparatus or a Thiele tube filled with a high-boiling point oil. The temperature is gradually increased (approximately 1-2°C per minute) as the melting point is approached. The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.

Vapor Pressure Measurement

Vapor pressure, a measure of a substance's volatility, is crucial for modeling the environmental transport of PCBs.

Methodology: The Knudsen effusion method is a common technique for determining the vapor pressure of low-volatility substances like PCBs.[5] A sample is placed in a thermostated cell with a small orifice. As the substance vaporizes, the molecules effuse through the orifice into a high-vacuum chamber. The rate of mass loss is measured over time, and from this, the vapor pressure can be calculated using the Hertz-Knudsen equation. Measurements are typically performed over a range of temperatures to establish the temperature dependence of the vapor pressure.[5]

Water Solubility Determination

The aqueous solubility of PCBs is a critical parameter for assessing their fate and transport in aquatic environments.

Methodology: The shake-flask method is a standard procedure for determining water solubility. An excess amount of the PCB congener is added to a flask containing high-purity water. The flask is then sealed and agitated in a constant temperature bath for an extended period (e.g., up to five months) to ensure equilibrium is reached.[6] After equilibration, the solution is centrifuged or filtered to remove undissolved particles. The concentration of the PCB in the aqueous phase is then determined using a suitable analytical technique, typically gas chromatography with an electron capture detector (GC-ECD).[6]

Octanol-Water Partition Coefficient (Log Kow) Determination

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter in predicting its bioaccumulation potential.

Methodology: The shake-flask method is also commonly used for Kow determination. A solution of the PCB congener in either water or n-octanol is placed in a flask with the other immiscible solvent. The flask is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to separate the layers. The concentration of the PCB in both the water and n-octanol phases is then measured, typically by GC-ECD. The Kow is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Toxicological Profile and Biological Interactions

As a non-dioxin-like PCB, congener 29 does not exert its primary toxic effects through the aryl hydrocarbon receptor (AhR) pathway, which is the mechanism for dioxin-like compounds.[7][8][9] Instead, its toxicity is mediated through other mechanisms.

General Toxic Effects

Exposure to PCB mixtures has been associated with a range of adverse health effects in humans and animals, including impacts on the nervous, endocrine, and immune systems.[10] While the toxicity of individual congeners can vary, non-dioxin-like PCBs are recognized as contributing to the overall toxicity of PCB mixtures.[10][11]

Cellular Mechanisms of Action

Current research suggests that non-dioxin-like PCBs, including congeners like PCB 29, can induce cellular toxicity through several pathways:

-

Induction of Apoptosis: Studies on other non-dioxin-like PCBs have shown that they can trigger programmed cell death (apoptosis). This process has been linked to changes in the expression of key regulatory proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[12] A decrease in the Bcl-2/Bax ratio is a hallmark of the intrinsic apoptotic pathway.

-

Disruption of Intracellular Calcium Signaling: Non-dioxin-like PCBs have been shown to interfere with intracellular calcium (Ca²⁺) signaling.[8] This can have wide-ranging effects on cellular processes, including neurotransmission, muscle contraction, and gene expression.

-

Activation of Nuclear Receptors: Some non-dioxin-like PCBs can act as agonists for nuclear receptors such as the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR).[10] Activation of these receptors leads to the increased expression of cytochrome P450 (CYP) enzymes, which are involved in the metabolism of xenobiotics.

Visualizing the Pathways

The following diagrams illustrate the logical relationships and signaling pathways associated with non-dioxin-like PCBs like congener 29.

Caption: Non-dioxin-like PCB-induced apoptosis pathway.

Caption: Cellular signaling pathways affected by non-dioxin-like PCBs.

Caption: General experimental workflow for physical property determination.

References

- 1. 1,1'-Biphenyl, 2,4,4'-trichloro- [webbook.nist.gov]

- 2. 2,4,4'-TRICHLOROBIPHENYL | 7012-37-5 [chemicalbook.com]

- 3. 2,4,4'-Trichlorobiphenyl | C12H7Cl3 | CID 23448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,4'-TRICHLOROBIPHENYL CAS#: 7012-37-5 [m.chemicalbook.com]

- 5. osti.gov [osti.gov]

- 6. Solubility of Polychlorinated Biphenyls and Capacitor Fluid in Water - Brown and Caldwell [brownandcaldwell.com]

- 7. Dioxin-like and non-dioxin-like PCBs differentially regulate the hepatic proteome and modify diet-induced nonalcoholic fatty liver disease severity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 9. Evidence Implicating Non-Dioxin-Like Congeners as the Key Mediators of Polychlorinated Biphenyl (PCB) Developmental Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological and toxicological effects of non-dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of non-dioxin-like polychlorinated biphenyl congeners (PCB 101, PCB 153 and PCB 180) alone or mixed on J774A.1 macrophage cell line: modification of apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4',5-Trichlorobiphenyl environmental fate and transport

An In-depth Technical Guide on the Environmental Fate and Transport of 2,4',5-Trichlorobiphenyl

Introduction

This compound, also known as PCB-31, is a specific congener of the polychlorinated biphenyl (PCB) class of synthetic organic compounds.[1] PCBs are a group of 209 distinct compounds characterized by 1 to 10 chlorine atoms attached to a biphenyl molecule.[2] Historically, PCBs were utilized in a wide array of industrial applications, including as coolants and lubricants in electrical equipment like transformers and capacitors, due to their high thermal conductivity and chemical stability.[2][3] However, their production was banned in many countries in the 1970s after discovering their environmental persistence, ability to bioaccumulate, and adverse health effects.[1][3] this compound is recognized as a persistent organic pollutant (POP) and is subject to international regulation under the Stockholm Convention.[1][2] This guide provides a detailed examination of the physicochemical properties, environmental fate, and transport mechanisms of this compound, intended for researchers and environmental scientists.

Physicochemical Properties

The environmental behavior of this compound is governed by its distinct physicochemical properties. As a trichlorinated biphenyl, it is hydrophobic and lipophilic.[3] These characteristics are fundamental to its partitioning behavior in the environment, leading to its strong association with organic matter in soil, sediment, and biological tissues. An overview of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₇Cl₃ | [2] |

| Molecular Weight | 257.5 g/mol | [2] |

| CAS Number | 15862-07-4 | [2] |

| Water Solubility | 0.14 mg/L (at 25 °C) | [4] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 5.9 | [2] |

| Density | ~1.351 g/cm³ (estimate) | [4] |

| Appearance | Pale-yellow viscous liquid (general for PCBs) | [3] |

| Vapor Pressure | Low at room temperature (general for PCBs) | [3] |

| Flash Point | 100 °C | [4] |

Environmental Fate

The fate of this compound in the environment is characterized by high persistence, slow degradation, and a strong tendency to accumulate in food webs.

Persistence and Degradation

Like other PCBs, this compound is resistant to environmental degradation due to the stability of its chemical structure.[3] However, it can be transformed through both biotic and abiotic processes, albeit typically at very slow rates.

3.1.1 Biotic Degradation Microbial activity is a primary driver of PCB degradation in the environment. The process is highly dependent on the local environmental conditions, particularly the presence or absence of oxygen.

-

Anaerobic Reductive Dechlorination: In anoxic environments such as deep sediments, microorganisms can remove chlorine atoms from the biphenyl rings in a process called reductive dechlorination.[5][6] This process is a form of organohalide respiration.[6] The removal of chlorine atoms reduces the toxicity of the molecule and makes it more susceptible to further degradation by other microbes.[5]

-

Aerobic Oxidation: In the presence of oxygen, some bacteria can oxidize the biphenyl rings using dioxygenase enzymes.[3] This oxidative pathway is generally more effective for less chlorinated PCBs. The initial attack by dioxygenase enzymes introduces hydroxyl groups, leading to ring cleavage and eventual mineralization.

-

Eukaryotic Metabolism: In higher organisms, PCBs can be metabolized by cytochrome P450 enzymes.[3] this compound has also been shown to be metabolized via the mercapturic acid pathway, with metabolites excreted in bile.[7]

References

- 1. Pcb 31 | C12H7Cl3 | CID 27960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,5-Trichlorobiphenyl | C12H7Cl3 | CID 27514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 4. 2,4,5-TRICHLOROBIPHENYL CAS#: 15862-07-4 [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinetics and Threshold Level of 2,3,4,5-Tetrachlorobiphenyl Dechlorination by an Organohalide Respiring Bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of this compound by the mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 2,4',5-Trichlorobiphenyl (PCB 31): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4',5-Trichlorobiphenyl, also known as PCB 31, is a member of the polychlorinated biphenyl (PCB) class of persistent organic pollutants. Although their production and use have been banned in many countries for decades, PCBs continue to pose a potential risk to human and environmental health due to their resistance to degradation and their ability to bioaccumulate. This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing key data on its physicochemical properties, toxicokinetics, and mechanisms of toxicity. The information is presented to support researchers, scientists, and drug development professionals in understanding the potential hazards associated with this specific PCB congener.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to predicting its environmental fate and biological interactions. Key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1,4-dichloro-2-(4-chlorophenyl)benzene | [1] |

| CAS Number | 16606-02-3 | [1] |

| Molecular Formula | C₁₂H₇Cl₃ | [1] |

| Molecular Weight | 257.54 g/mol | [1] |

| Melting Point | 80 °C | [2] |

| Water Solubility | 0.14 mg/L at 25 °C | [2] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of this compound dictate its concentration and persistence in biological systems, which are critical determinants of its toxicity.

Absorption: Like other PCBs, this compound can be absorbed through oral, dermal, and inhalation routes of exposure[3]. Its lipophilic nature facilitates its passage across biological membranes.

Distribution: Following absorption, this compound is distributed throughout the body, with a tendency to accumulate in adipose tissue and other lipid-rich tissues due to its high lipophilicity[3].

Metabolism: this compound undergoes metabolic transformation in the body, primarily through the mercapturic acid pathway[4][5]. This metabolic route involves conjugation with glutathione, followed by a series of enzymatic reactions to form a more water-soluble mercapturic acid derivative that can be more readily excreted. Studies in rats have shown that a significant portion of the administered dose is metabolized and excreted in the bile as mercapturic acid pathway metabolites[4].

Excretion: The primary route of excretion for metabolites of this compound is through the bile and subsequently in the feces[4][5]. A smaller fraction may be excreted in the urine[4]. The parent compound, due to its lipophilicity, is eliminated slowly from the body.

Acute and Subchronic Toxicity

Quantitative data on the acute and subchronic toxicity of this compound are crucial for risk assessment.

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | > 5000 mg/kg | [2] |

No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) data from subchronic oral toxicity studies specific to this compound were not identified in the reviewed literature. However, a 90-day dietary exposure study in rats with a similar trichlorobiphenyl congener, 2,4,4'-Trichlorobiphenyl (PCB 28), established a NOAEL of 0.5 ppm in the diet[5].

Developmental and Reproductive Toxicity

Studies have investigated the potential for this compound to interfere with reproductive processes.

| Endpoint | Species | Route | Dose | Effect | Reference |

| LOAEL | Mouse | Oral | 0.5 mg/day | Significantly lower frequency of implanted ova | [4] |

Mechanisms of Toxicity and Disruption of Signaling Pathways

The toxicity of this compound, like other PCBs, is mediated through various mechanisms, including the disruption of critical cellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Activation

A primary mechanism of toxicity for many PCBs is their ability to bind to and activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor[6]. Activation of the AhR can lead to a cascade of downstream events, including the induction of cytochrome P450 enzymes and the disruption of normal cellular processes. While quantitative data on the AhR binding affinity (e.g., EC₅₀) for this compound were not specifically found, its structural similarity to other AhR-active PCBs suggests it may also interact with this receptor.

Figure 1: General schematic of the Aryl Hydrocarbon Receptor (AhR) signaling pathway potentially activated by this compound.

Endocrine Disruption

PCBs are well-documented endocrine-disrupting chemicals, and this compound is no exception. Its mechanisms of endocrine disruption include interference with estrogen and thyroid hormone signaling pathways.

Estrogen Receptor Signaling: While this compound itself may have weak estrogenic activity, its hydroxylated metabolites have been shown to bind to the estrogen receptor[7]. This interaction can mimic or block the effects of endogenous estrogens, potentially leading to adverse effects on reproductive health and development.

Thyroid Hormone Signaling: PCBs can disrupt thyroid hormone homeostasis at multiple levels, including synthesis, transport, and metabolism[8][9]. They can compete with thyroxine (T4) for binding to transport proteins and may alter the activity of enzymes involved in thyroid hormone metabolism.

Figure 2: Overview of potential endocrine disruption pathways affected by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of toxicological studies. Below are generalized workflows based on the available literature for key experimental procedures.

Acute Oral Toxicity Study (LD₅₀ Determination)

A typical experimental workflow for determining the acute oral LD₅₀ in rats is outlined below. This is a generalized protocol based on standard guidelines[2][10].

Figure 3: Generalized experimental workflow for an acute oral toxicity study in rats.

Analysis of this compound in Biological Samples

The accurate quantification of this compound in biological matrices is critical for toxicokinetic and exposure assessment studies. Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique employed for this purpose[1][11][12][13].

Figure 4: General workflow for the analysis of this compound in biological samples using GC-MS.

Conclusion

This compound (PCB 31) exhibits a toxicological profile characteristic of polychlorinated biphenyls, including persistence in biological systems and the potential to disrupt endocrine function. While specific quantitative data for some toxicological endpoints are limited, the available information indicates a potential for reproductive toxicity and highlights the importance of its metabolism via the mercapturic acid pathway. The mechanisms of toxicity likely involve interaction with the aryl hydrocarbon receptor and interference with estrogen and thyroid hormone signaling. Further research is warranted to fully elucidate the congener-specific toxicological properties of this compound and to establish definitive no-observed-adverse-effect levels for various endpoints to aid in comprehensive risk assessment. This guide serves as a foundational resource for professionals engaged in the study and management of risks associated with PCB exposure.

References

- 1. agilent.com [agilent.com]

- 2. chemview.epa.gov [chemview.epa.gov]

- 3. 2,4,5-Trichlorobiphenyl | C12H7Cl3 | CID 27514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effects of pure chlorobiphenyls (this compound and 2,2',4,4',5,5'-hexachlorobiphenyl) on the reproductive capacity in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. AH RECEPTOR LIGANDS IN CANCER: FRIEND AND FOE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of estrogen receptor agonists among hydroxylated polychlorinated biphenyls using classification-based quantitative structure–activity relationship models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of 2, 3′, 4, 4′, 5-Pentachlorobiphenyl-Induced Thyroid Dysfunction in FRTL-5 Cells | PLOS One [journals.plos.org]

- 9. Thyroid-disrupting chemicals and brain development: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dtsc.ca.gov [dtsc.ca.gov]

- 11. ssi.shimadzu.com [ssi.shimadzu.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. appslab.thermofisher.com [appslab.thermofisher.com]

Bioaccumulation and Biomagnification of 2,4',5-Trichlorobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bioaccumulation and biomagnification of 2,4',5-Trichlorobiphenyl (PCB 29), a non-dioxin-like polychlorinated biphenyl congener. Due to its persistence and lipophilic nature, understanding the environmental fate and biological impact of this compound is critical for environmental risk assessment and toxicology studies. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways affected by this class of compounds.

Quantitative Data on Bioaccumulation and Biomagnification

For context, general BCF values for trichlorobiphenyls have been reported to range widely depending on the specific isomer and the organism studied. For example, the bioconcentration of PCBs is known to be influenced by factors such as the degree of chlorination and the substitution pattern on the biphenyl rings. Generally, less chlorinated congeners are more water-soluble and less prone to bioaccumulate than highly chlorinated ones[1].

The tables below are structured to accommodate future data for this compound and provide a comparative framework.

Table 1: Bioconcentration Factor (BCF) of this compound

| Species | Tissue | Exposure Duration | BCF Value (L/kg) | Reference |

| Data Not Available | - | - | - | - |

Table 2: Bioaccumulation Factor (BAF) of this compound

| Species | Tissue | Trophic Level | BAF Value (L/kg) | Reference |

| Data Not Available | - | - | - | - |

Table 3: Biomagnification Factor (BMF) of this compound

| Food Chain | Predator | Prey | BMF Value | Reference |

| Data Not Available | - | - | - | - |

Experimental Protocols

The accurate quantification of this compound in environmental and biological matrices is essential for assessing its bioaccumulation and biomagnification potential. The following protocols are adapted from established methods for the analysis of PCB congeners.

Sample Preparation and Extraction from Biological Tissues

This protocol outlines the general steps for extracting PCBs from fish or other aquatic biota.

-

Homogenization: A representative sample of the tissue (e.g., muscle, liver) is homogenized to ensure uniformity.

-

Lipid Extraction: The homogenized sample is subjected to solvent extraction to isolate the lipid fraction where PCBs accumulate. A common method is Soxhlet extraction with a mixture of hexane and acetone.

-

Lipid Content Determination: A small aliquot of the extract is used to determine the lipid content gravimetrically. This is crucial for lipid-normalizing the PCB concentrations.

-

Cleanup: The remaining extract undergoes a cleanup procedure to remove interfering compounds. This often involves techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with materials such as Florisil or silica gel. For samples with high lipid content, concentrated sulfuric acid treatment may be employed[2].

Sample Preparation and Extraction from Sediment

This protocol is suitable for the analysis of PCBs in sediment samples.

-

Drying and Sieving: The sediment sample is air-dried or freeze-dried and then sieved to remove large debris and achieve a uniform particle size.

-

Extraction: The dried sediment is extracted using a method such as Soxhlet extraction or pressurized fluid extraction (PFE) with an appropriate solvent system (e.g., hexane/acetone).

-

Sulfur Removal: If elemental sulfur is present, it is removed by treatment with copper powder or filings.

-

Cleanup: The extract is cleaned using column chromatography with adsorbents like silica gel or alumina to separate PCBs from other organic compounds.

Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Congener-specific analysis of PCBs is typically performed using high-resolution capillary gas chromatography coupled with a mass spectrometer (GC-MS) or a tandem mass spectrometer (GC-MS/MS) for enhanced selectivity and sensitivity[3][4].

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is used for the separation of PCB congeners.

-

Injector: Splitless injection is commonly used for trace analysis.

-

Oven Temperature Program: A programmed temperature ramp is employed to achieve optimal separation of the congeners.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron ionization (EI) is the standard ionization technique.

-

Acquisition Mode: For high selectivity, selected ion monitoring (SIM) is used, where the mass spectrometer is set to detect specific ions characteristic of the target PCB congeners. For GC-MS/MS, selected reaction monitoring (SRM) provides even greater specificity.

-

-

Quantification: Quantification is typically performed using an internal standard method, with isotopically labeled PCB congeners added to the sample prior to extraction to correct for matrix effects and analytical variability.

Signaling Pathways and Molecular Interactions

As a non-dioxin-like PCB, this compound is not expected to exert its primary toxic effects through the aryl hydrocarbon receptor (AhR) pathway. Instead, non-dioxin-like PCBs are known to interfere with various intracellular signaling cascades, including calcium homeostasis and dopaminergic systems[5][6].

Disruption of Intracellular Calcium Signaling

Non-dioxin-like PCBs can disrupt the delicate balance of intracellular calcium (Ca²⁺) concentrations, which is crucial for numerous cellular processes, including neurotransmission and gene expression[7].

The diagram above illustrates how non-dioxin-like PCBs can interfere with calcium signaling by affecting both the influx of extracellular calcium through voltage-gated channels and the release of calcium from intracellular stores like the endoplasmic reticulum via ryanodine receptors. This disruption leads to altered intracellular calcium concentrations, which can then abnormally activate downstream signaling molecules such as Calmodulin and CaM Kinases, ultimately leading to a range of adverse cellular responses.

Interference with Dopaminergic Systems

Non-dioxin-like PCBs have been shown to interfere with the dopaminergic system, which plays a critical role in motor control, motivation, and reward. A key target is the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft[8].

This diagram shows the normal process of dopamine neurotransmission, including its synthesis, release, binding to postsynaptic receptors, and reuptake by the dopamine transporter (DAT). Non-dioxin-like PCBs can inhibit the function of DAT, leading to an accumulation of dopamine in the synaptic cleft. This prolonged presence of dopamine can overstimulate postsynaptic receptors, leading to altered neuronal signaling and contributing to the neurotoxic effects associated with these compounds.

Conclusion

While this compound (PCB 29) is a recognized environmental contaminant, there is a notable lack of specific quantitative data regarding its bioaccumulation and biomagnification potential. The experimental protocols outlined in this guide provide a framework for future research to address this knowledge gap. As a non-dioxin-like PCB, its toxicological effects are likely mediated through the disruption of critical intracellular signaling pathways, such as calcium and dopamine homeostasis, rather than the classical AhR-mediated mechanism. Further investigation into the specific interactions of this compound with these signaling cascades is warranted to fully understand its risk to environmental and human health.

References

- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 2. Effects of disrupting calcium homeostasis on neuronal maturation: early inhibition and later recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. epa.gov [epa.gov]

- 5. Non-dioxin-like PCBs inhibit [(3)H]WIN-35,428 binding to the dopamine transporter: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Comparative effects of two polychlorinated biphenyl congeners on calcium homeostasis in rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

Unveiling the Environmental Footprint of 2,4',5-Trichlorobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4',5-Trichlorobiphenyl, also known as PCB 31, is a specific congener of polychlorinated biphenyls (PCBs). PCBs are a class of synthetic organic chemicals that were widely used in various industrial applications, such as coolants and lubricants in transformers and capacitors, due to their chemical stability and electrical insulating properties.[1] Although their production was banned in many countries in the 1970s due to their environmental persistence and adverse health effects, PCBs, including this compound, continue to be detected in various environmental compartments.[1] This technical guide provides a comprehensive overview of the environmental sources, occurrence, and analytical methodologies for this compound, tailored for researchers and professionals in related scientific fields.

Environmental Sources

The primary source of this compound in the environment is the historical use and improper disposal of commercial PCB mixtures, such as Aroclors.[1] While there are no known natural sources of PCBs, they are released into the environment from several anthropogenic sources:

-

Industrial and Commercial Products: Prior to their ban, PCBs were used in a wide array of products, including electrical transformers and capacitors, heat transfer fluids, hydraulic fluids, plasticizers in paints and plastics, and in carbonless copy paper.[1]

-

Waste Disposal: Leaks from old electrical equipment and improper disposal of PCB-containing materials in landfills and hazardous waste sites contribute to environmental contamination.[2][3]

-

Atmospheric Transport: PCBs can volatilize from contaminated soils and waters and be transported long distances in the atmosphere, leading to their presence in remote areas.[4]

-

Building Materials: Caulking, sealants, and other building materials used in construction between the 1950s and 1970s can contain significant amounts of PCBs, which can leach into the surrounding soil and air.[2]

Environmental Occurrence

This compound is a persistent organic pollutant that can be found in various environmental matrices across the globe. Due to its lipophilic nature, it tends to bioaccumulate in the fatty tissues of organisms and biomagnify through the food chain.

Quantitative Data on this compound Occurrence

The following tables summarize the available quantitative data for the concentration of this compound (PCB 31) in different environmental media. It is important to note that data for this specific congener can be limited, and concentrations are often reported as part of the total PCB concentration.

| Environmental Matrix | Location | Concentration Range | Notes | Reference |

| Sediment | Lower Clinton River, MI, USA | Ranked as the 2nd most important congener contributing to total PCB concentration. | Specific concentration values were not provided in the abstract. | [5] |

| Water | Lower Clinton River, MI, USA | One of the top four congeners contributing to total PCBs in water samples. | Specific concentration values were not provided in the abstract. | [5] |

Further research is required to obtain more specific quantitative data for this compound across a wider range of environmental matrices and geographical locations.

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound in environmental samples requires robust analytical methodologies. The following sections detail the key steps involved in the extraction, cleanup, and instrumental analysis of this congener. These protocols are based on widely accepted methods, such as those published by the U.S. Environmental Protection Agency (EPA).

Sample Collection and Preparation

Proper sample collection and preparation are crucial to ensure the integrity and accuracy of the results.

-

Soil and Sediment: Samples are typically collected using stainless steel corers or scoops and stored in glass jars with Teflon-lined lids at 4°C. Prior to extraction, samples are often air-dried or freeze-dried and sieved to remove large debris.

-

Water: Water samples are collected in amber glass bottles. It is important to collect both the dissolved and particulate phases. This is often achieved by filtering the water sample through a glass fiber filter.

-

Air: Air samples are collected by drawing a known volume of air through a sorbent tube, typically containing polyurethane foam (PUF) or a combination of PUF and XAD-2 resin.

Extraction Procedures

The choice of extraction method depends on the sample matrix.

1. Soxhlet Extraction (for Soil and Sediment - based on EPA Method 3540C)

-

Objective: To extract PCBs from solid samples using a continuous solvent washing process.

-

Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser, thimble.

-

Solvent: A mixture of hexane and acetone (1:1, v/v) is commonly used.

-

Procedure:

-

A known weight of the dried and homogenized sample (e.g., 10-20 g) is mixed with anhydrous sodium sulfate to remove residual moisture and placed in a porous thimble.

-

The thimble is placed into the Soxhlet extractor.

-

The round-bottom flask is filled with the extraction solvent.

-

The apparatus is assembled, and the solvent is heated to its boiling point. The solvent vapor travels up to the condenser, liquefies, and drips back into the thimble, immersing the sample.

-

Once the extractor fills to a certain level, the solvent and extracted analytes are siphoned back into the boiling flask.

-

This cycle is repeated for a prolonged period (e.g., 16-24 hours) to ensure complete extraction.

-

After extraction, the extract is concentrated using a rotary evaporator or a gentle stream of nitrogen.

-

2. Pressurized Fluid Extraction (PFE) (for Soil and Sediment - based on EPA Method 3545A)

-

Objective: To extract PCBs from solid samples using solvents at elevated temperatures and pressures.

-

Apparatus: Pressurized fluid extraction system.

-

Solvent: A mixture of hexane and acetone or other suitable solvents.

-

Procedure:

-

A known weight of the sample is mixed with a dispersing agent (e.g., diatomaceous earth) and packed into an extraction cell.

-

The cell is placed in the PFE system.

-

The system heats the cell and pumps the extraction solvent into it at high pressure.

-

The elevated temperature and pressure increase the efficiency of the extraction process, reducing the extraction time and solvent consumption compared to Soxhlet extraction.

-

The extract is collected in a vial.

-

3. Solid-Phase Extraction (SPE) (for Water - based on EPA Method 3535)

-

Objective: To isolate PCBs from aqueous samples by adsorbing them onto a solid sorbent.

-

Apparatus: SPE cartridges or disks (e.g., C18-bonded silica), vacuum manifold.

-

Procedure:

-

The SPE cartridge is conditioned with a sequence of solvents (e.g., methanol followed by deionized water).

-

A known volume of the water sample is passed through the conditioned cartridge. PCBs and other organic compounds are retained on the sorbent.

-

Interfering compounds can be washed from the cartridge with a weak solvent.

-

The PCBs are then eluted from the cartridge with a small volume of a strong organic solvent (e.g., hexane or ethyl acetate).

-

The eluate is collected and concentrated for analysis.

-

Cleanup Procedures

Environmental extracts often contain co-extracted interfering compounds that can affect the accuracy of the analysis. Cleanup procedures are necessary to remove these interferences.

1. Adsorption Chromatography (based on EPA Method 3630)

-

Objective: To separate PCBs from interfering compounds using a column packed with an adsorbent material.

-

Adsorbents: Silica gel and Florisil are commonly used. Alumina is also an option.

-

Procedure:

-

A glass chromatography column is packed with the activated adsorbent.

-

The concentrated extract is loaded onto the top of the column.

-

The column is eluted with a series of solvents of increasing polarity.

-

Different fractions are collected. PCBs are typically eluted in the non-polar fraction.

-

The fraction containing the PCBs is collected and concentrated.

-

2. Gel Permeation Chromatography (GPC) (based on EPA Method 3640)

-

Objective: To separate PCBs from high-molecular-weight interferences, such as lipids, based on molecular size.

-

Apparatus: GPC system with a column packed with a porous, cross-linked polystyrene-divinylbenzene gel.

-

Procedure:

-

The concentrated extract is injected into the GPC system.

-

As the sample passes through the column, larger molecules are excluded from the pores of the gel and elute first.

-

Smaller molecules, including PCBs, can enter the pores and have a longer retention time.

-

The fraction corresponding to the elution time of PCBs is collected.

-

Instrumental Analysis

The final step is the determination and quantification of this compound using chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) (based on EPA Method 8270)

-

Objective: To separate, identify, and quantify individual PCB congeners.

-

Apparatus: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used for PCB analysis.

-

Procedure:

-

A small volume of the cleaned-up extract is injected into the GC.

-

The GC separates the different PCB congeners based on their boiling points and interaction with the stationary phase of the column.

-

As each congener elutes from the column, it enters the mass spectrometer.

-

The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each congener.

-

Identification is based on the retention time and the mass spectrum compared to an authentic standard of this compound.

-

Quantification is performed by comparing the peak area of the analyte to that of a known amount of an internal standard or by using a calibration curve.

-

Gas Chromatography with Electron Capture Detection (GC-ECD) (based on EPA Method 8082A)

-

Objective: To detect and quantify chlorinated compounds like PCBs with high sensitivity.

-

Apparatus: Gas chromatograph equipped with an electron capture detector.

-

Procedure:

-

The separation principle is the same as in GC-MS.

-

The ECD is highly sensitive to halogenated compounds. As the chlorinated PCBs elute from the column and pass through the detector, they capture electrons, causing a decrease in the standing current, which is measured as a peak.

-

Identification is based on the retention time compared to a standard. Co-elution of different congeners can be a challenge, and confirmation on a second column with a different stationary phase is often required.

-

Quantification is performed using an external or internal standard calibration.

-

Visualizations

Experimental Workflow for the Analysis of this compound in Environmental Samples

Caption: General experimental workflow for analyzing this compound.

Conclusion

This compound, as a constituent of historical PCB mixtures, remains a relevant environmental contaminant that requires ongoing monitoring and research. Its persistence and potential for bioaccumulation necessitate a thorough understanding of its sources, environmental fate, and the analytical methods for its detection. This technical guide provides a foundational overview for professionals engaged in environmental science and drug development, highlighting the established protocols for the analysis of this specific congener. Further research focused on gathering more extensive quantitative data on the occurrence of this compound in various environmental matrices is essential for a more complete assessment of its environmental impact.

References

Health Effects of 2,4',5-Trichlorobiphenyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4',5-Trichlorobiphenyl (PCB 31) is a member of the polychlorinated biphenyl (PCB) class of persistent organic pollutants. While the manufacturing of PCBs has been banned for decades, their resistance to degradation leads to continued human and environmental exposure, necessitating a thorough understanding of their toxicological profile. This technical guide provides a comprehensive overview of the known health effects of this compound, with a focus on its reproductive toxicity, neurotoxicity, and endocrine-disrupting capabilities. This document synthesizes quantitative data from key studies, details experimental methodologies, and visualizes implicated signaling pathways to serve as a resource for researchers and professionals in toxicology and drug development.

Introduction

Polychlorinated biphenyls (PCBs) are a group of 209 individual congeners, each with a unique toxicological profile.[1][2] this compound, also known as PCB 31, is a lower-chlorinated congener that has been detected in environmental and biological samples. Due to their lipophilic nature, PCBs bioaccumulate in fatty tissues, leading to long-term exposure and the potential for a range of adverse health effects.[1] The mechanisms of PCB toxicity are complex and can involve interaction with various cellular signaling pathways, including the aryl hydrocarbon receptor (AhR) pathway, disruption of intracellular calcium homeostasis, and interference with neurotransmitter systems.[1][3] This guide provides an in-depth examination of the health effects specifically associated with exposure to this compound.

Toxicokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound are critical to understanding its toxic potential.

Absorption and Distribution

PCBs, including this compound, can be absorbed through ingestion, inhalation, and dermal contact.[1] Following absorption, they are transported in the blood, often bound to lipoproteins, and distribute to various tissues, with a propensity for accumulation in adipose tissue, skin, and liver due to their lipophilicity.[4]

Metabolism and Excretion

The metabolism of this compound is a key determinant of its biological activity and persistence. One identified metabolic route is the mercapturic acid pathway.[5] In a study using carbon-14-labeled this compound, it was found to be metabolized to metabolites that are excreted in the bile.[5] Approximately 57% of the administered dose was excreted in the bile of rats, with 30-35% of that being mercapturic acid pathway metabolites.[5] A small fraction (0.3%) of the dose was isolated from the urine as mercapturic acid.[5]

Health Effects

Reproductive Toxicity

Studies in animal models have demonstrated the potential for this compound to adversely affect reproductive outcomes.

Table 1: Effects of this compound on a Mouse Model of Reproduction [6]

| Dosage | Duration | Endpoint | Observation |

| 0.05 mg/day | 6 consecutive days during pregnancy | Frequency of Implanted Ova | No significant difference compared to controls. |

| 0.5 mg/day | 6 consecutive days during pregnancy | Frequency of Implanted Ova | Significantly lower than in control females. |

| 0.5 mg/day | 6 consecutive days during pregnancy | Liver Cytochrome P-450 Content | Significantly higher than in control females on Day 4 of pregnancy. |

Neurotoxicity

The nervous system is a sensitive target for PCB toxicity. While specific data for this compound is limited, studies on other ortho-substituted PCBs suggest potential mechanisms of neurotoxicity, including interference with the dopaminergic system.[3] PCBs can affect dopamine levels by inhibiting its uptake into synaptic vesicles.[3]

Endocrine Disruption

This compound is considered an endocrine-disrupting chemical.[1] The mechanisms of endocrine disruption by PCBs are multifaceted and can include alterations in thyroid hormone production and binding to estrogen receptors.[1]

Mechanisms of Action

Aryl Hydrocarbon Receptor (AhR) Activation

A primary mechanism of toxicity for many dioxin-like PCBs is the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[7][8] Upon binding, the AhR-ligand complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to dioxin-responsive elements (DREs) in the DNA, leading to the altered expression of target genes, including those involved in xenobiotic metabolism such as cytochrome P450s (CYPs).[7][8]

References

- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Complete method to obtain, culture, and transfer mouse blastocysts nonsurgically to study implantation and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2,4,5-Trichlorobiphenyl | C12H7Cl3 | CID 27514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metabolism of this compound by the mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]

- 7. ulab360.com [ulab360.com]

- 8. apexbt.com [apexbt.com]

Environmental Degradation of 2,4',5-Trichlorobiphenyl: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4',5-Trichlorobiphenyl (PCB-29) is a member of the polychlorinated biphenyl (PCB) family, a group of persistent organic pollutants that have garnered significant environmental and health concerns. Due to their chemical stability and lipophilic nature, PCBs bioaccumulate in food chains, posing risks to wildlife and human health. Understanding the degradation pathways of these compounds in the environment is crucial for developing effective bioremediation strategies and assessing their long-term fate. This technical guide provides a comprehensive overview of the known biotic and abiotic degradation pathways of this compound, with a focus on the underlying mechanisms, key microbial players, and enzymatic systems.

Biotic Degradation Pathways

The biodegradation of this compound is primarily carried out by microorganisms, including bacteria and fungi, through various metabolic processes. These pathways can be broadly categorized into anaerobic and aerobic degradation.

Anaerobic Reductive Dechlorination

Under anaerobic conditions, such as those found in sediments and submerged soils, the primary degradation mechanism for higher chlorinated PCBs is reductive dechlorination. This process involves the removal of chlorine atoms from the biphenyl structure, which is a crucial first step in their detoxification.

Microorganisms from the phylum Chloroflexi, particularly species of Dehalococcoides, are known to play a significant role in the reductive dechlorination of PCBs.[1][2] These bacteria utilize chlorinated compounds as electron acceptors in a process known as "organohalide respiration." The removal of chlorine atoms from this compound can lead to the formation of dichlorobiphenyls and monochlorobiphenyls, which are generally less toxic and more susceptible to subsequent aerobic degradation. The dechlorination process often preferentially removes chlorine atoms from the meta and para positions.[3]

Key Intermediates in Anaerobic Dechlorination of a Trichlorobiphenyl (Illustrative)

-

Dichlorobiphenyls

-

Monochlorobiphenyl

Experimental Protocol: Anaerobic Sediment Microcosm Setup

A typical experimental setup to study the anaerobic degradation of this compound in sediment microcosms involves the following steps:[2]

-

Sediment Collection: Collect sediment from a PCB-contaminated site and a corresponding uncontaminated site to serve as a control.

-

Microcosm Preparation: In an anaerobic glovebox, dispense a known amount of sediment into serum bottles.

-

Spiking: Add a solution of this compound in a suitable solvent (e.g., acetone) to the sediment to achieve the desired initial concentration.

-

Medium Addition: Add an anaerobic mineral medium, which may be supplemented with electron donors (e.g., acetate, lactate) to stimulate microbial activity.

-

Incubation: Seal the bottles and incubate them in the dark at a controlled temperature (e.g., 25°C).

-

Sampling and Analysis: Periodically, sacrifice replicate microcosms and extract the PCBs and their metabolites from the sediment using appropriate solvents (e.g., hexane/acetone mixture). Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its degradation products.

References

- 1. Kinetics and Threshold Level of 2,3,4,5-Tetrachlorobiphenyl Dechlorination by an Organohalide Respiring Bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A case study for microbial biodegradation: anaerobic bacterial reductive dechlorination of polychlorinated biphenyls-from sediment to defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Historical Uses and Applications of 2,4',5-Trichlorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4',5-Trichlorobiphenyl, designated as PCB-29 in the Ballschmiter-Zell nomenclature, is a specific congener of the polychlorinated biphenyl (PCB) class of aromatic hydrocarbons. Historically, it was not produced or used as an individual compound but rather as a component of complex commercial mixtures of PCBs, most notably the Aroclor series manufactured by Monsanto.[1][2] These mixtures were valued for their chemical stability, non-flammability, and electrical insulating properties, leading to their widespread use in a variety of industrial applications from the 1930s until their ban in the 1970s due to environmental persistence and adverse health effects.[2][3] This technical guide provides an in-depth overview of the historical uses of this compound as a constituent of these mixtures, supported by quantitative data, detailed experimental protocols for performance testing, and a visualization of its metabolic pathway.

Data Presentation: this compound in Commercial Aroclor Mixtures

The concentration of this compound (PCB-29) varied across different Aroclor formulations. The following table summarizes the approximate weight percent of this congener in several common Aroclor products. This data is crucial for understanding the historical prevalence of PCB-29 in industrial applications.

| Aroclor Mixture | Average Chlorine Content (%) | This compound (PCB-29) (Weight %) |

| Aroclor 1016 | 41 | 0.10 |

| Aroclor 1242 | 42 | 0.08 |

| Aroclor 1248 | 48 | 0.00 |

| Aroclor 1254 | 54 | Not typically a significant component |

| Aroclor 1260 | 60 | Not typically a significant component |

| Data sourced from the Toxicological Profile for Polychlorinated Biphenyls (PCBs) by the Agency for Toxic Substances and Disease Registry (ATSDR). |

Historical Applications

The primary historical applications of this compound were dictated by its presence in Aroclor mixtures, which were used extensively in two main areas: as dielectric and heat exchange fluids and as hydraulic fluids.

Dielectric and Heat Exchange Fluids

Aroclor mixtures containing this compound, such as Aroclor 1016 and 1242, were widely used as dielectric and coolant fluids in electrical equipment like transformers and capacitors.[1][3] Their high dielectric strength, thermal stability, and non-flammability made them ideal for insulating high-voltage components and dissipating heat, thereby preventing electrical failures and fires.[1]

Hydraulic Fluids

In the hydraulics industry, certain Aroclor formulations were employed as fire-resistant hydraulic fluids in applications where the risk of fire was a significant concern. These fluids provided the necessary lubricity and power transmission characteristics while offering a higher level of safety compared to flammable mineral oil-based hydraulic fluids.

Experimental Protocols for Performance Testing

The performance of Aroclor mixtures in their various applications was evaluated using standardized test methods. The following are detailed methodologies for key experiments that would have been conducted to assess the suitability of these PCB-containing fluids for their intended uses.

Dielectric Breakdown Voltage of Insulating Liquids (Based on ASTM D877)

This test was a critical measure of the ability of an insulating liquid to withstand electrical stress.

Objective: To determine the voltage at which an insulating liquid breaks down electrically.

Apparatus:

-

Test Cell: A glass or transparent plastic container to hold the oil sample and electrodes.

-

Electrodes: Two flat, parallel disk electrodes made of brass or bronze, with a diameter of 25.4 mm (1 inch) and a fixed spacing of 2.54 mm (0.100 inch).

-

Voltage Source: A variable high-voltage AC power supply (60 Hz) capable of a uniform rate of voltage increase.

-

Circuit-Interrupting Device: A mechanism to automatically shut off the voltage upon electrical breakdown.

Procedure:

-

The test cell and electrodes are thoroughly cleaned with a suitable solvent and dried.

-

The insulating liquid sample is poured into the test cell, ensuring the electrodes are fully submerged. The sample is allowed to stand for a specified period to allow air bubbles to dissipate.

-

An AC voltage is applied to the electrodes, starting from zero and increasing at a uniform rate of 3 kV/s.

-

The voltage is increased until a breakdown occurs, indicated by a spark or arc between the electrodes. The voltage at which this occurs is recorded as the breakdown voltage.

-

The test is repeated multiple times (typically five) on the same sample filling, with a brief interval between tests.

-

The average of the breakdown voltages is calculated to determine the dielectric strength of the liquid.

Wear Preventive Characteristics of Lubricating Fluids (Based on ASTM D4172/D2266 - Four-Ball Method)

This method was used to evaluate the anti-wear properties of lubricants, including hydraulic fluids.

Objective: To assess the ability of a fluid to prevent wear on steel surfaces under sliding contact.

Apparatus:

-

Four-Ball Wear Tester: An apparatus consisting of a rotating steel ball that is pressed against three stationary steel balls held in a cup.

-

Test Balls: Four 12.7 mm (0.5 in.) diameter steel balls.

-

Loading and Speed Control: A system to apply a constant load and maintain a constant rotational speed.

-

Temperature Control: A means to maintain the lubricant at a specified temperature.

-

Microscope: For measuring the wear scars on the stationary balls.

Procedure:

-

Three of the steel balls are clamped together in the test cup, and the fourth ball is placed in the rotating chuck.

-

The lubricant sample is added to the cup, completely covering the three stationary balls.

-

The test is conducted under specified conditions of load (e.g., 15 or 40 kgf), speed (e.g., 1200 rpm), and temperature (e.g., 75°C) for a set duration (e.g., 60 minutes).

-

After the test, the three stationary balls are removed, cleaned, and the diameters of the wear scars are measured under a microscope.

-

The average wear scar diameter is calculated to evaluate the wear-preventing characteristics of the lubricant. A smaller wear scar indicates better performance.

Signaling Pathway: Metabolism of this compound